molecular formula C16H17NO2 B1434758 Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate CAS No. 1648864-46-3

Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate

Cat. No. B1434758
CAS RN: 1648864-46-3
M. Wt: 255.31 g/mol
InChI Key: YRCTWGBSDSYTPH-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate, also known as methyl-2-methyl-4-(6-methylpyridin-2-yl)phenylacetate, is a synthetic organic compound with a wide range of applications in scientific research. It is a highly versatile compound that has been used in numerous studies, ranging from biochemical and physiological studies to drug development and drug delivery.

Scientific Research Applications

Palladium-Catalyzed C–H Activation/C–C Coupling

Palladium(II)-catalyzed direct ortho arylation of 4-methyl-N-phenylpyridin-2-amines via C–H activation presents a method to ortho-arylated products, showcasing the compound's role in synthetic chemistry. This process exhibits good functional group compatibility, and the study included experiments to elucidate the reaction mechanism, highlighting the compound's utility in facilitating complex chemical transformations (Chu et al., 2014).

Synthesis and Structural Assessment

The synthesis and structural assessment of related compounds, such as Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate, demonstrates the compound's significance in generating novel chemical entities with potential applications in material science and as ligands in metal complexes. These studies also emphasize the importance of crystal structure analysis for understanding molecular interactions (Castiñeiras et al., 2018).

Advanced Synthetic Applications

Further research illustrates the transformation of ortho-phenylated 4-methyl-N-phenylpyridin-2-amine into various advanced structures, showcasing the compound's versatility in organic synthesis. These transformations are pivotal for the development of new pharmaceuticals, agrochemicals, and materials, underscoring the compound's broad applicability in scientific research (Chu et al., 2014).

Fungicidal Activity

Synthesis and fungicidal activity studies of novel compounds derived from chemical manipulations involving Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate highlight its potential use in creating bioactive agents. These studies provide a foundation for the development of new fungicides, showcasing the compound's applicability in agricultural science (Liu et al., 2014).

Interaction Studies in Aqueous Solutions

Interaction studies of methyl acetate in aqueous solutions of quinoxaline derivatives, although not directly involving the exact compound, reflect the broader category of research where similar methyl esters are studied for their physical and chemical properties in solution. Such research contributes to our understanding of solute-solvent interactions, important for pharmaceutical and chemical industries (Raphael et al., 2015).

properties

IUPAC Name

methyl 2-[2-methyl-4-(6-methylpyridin-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-9-14(15-6-4-5-12(2)17-15)8-7-13(11)10-16(18)19-3/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCTWGBSDSYTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=C(C=C2)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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